4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with a base such as 4-dimethylaminopyridine (DMAP) . The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and deprotection steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the Boc-protected amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing selective transformations at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amino group. This combination allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(7(12)5-8(13)14)11-9(15)16-10(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14) |
InChI Key |
LODRCJFHZBNAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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